
4-Chloro-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a thioxanthone core with a chlorine atom at the 4-position, which influences its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorodiphenyl sulfide.
Cyclization: The 4-chlorodiphenyl sulfide undergoes cyclization in the presence of a suitable catalyst, such as aluminum chloride, to form the thioxanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
4-Chloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
科学的研究の応用
4-Chloro-9H-thioxanthen-9-one has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-9H-thioxanthen-9-one involves its photophysical properties. Upon exposure to UV light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. In biological systems, its derivatives inhibit DNA synthesis and topoisomerase II, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Similar structure but with the chlorine atom at the 2-position.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a propoxy group at the 4-position instead of chlorine.
Uniqueness
4-Chloro-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which influences its reactivity and photophysical properties. This makes it particularly valuable as a photoinitiator and in medicinal chemistry for developing anticancer agents .
特性
CAS番号 |
21908-85-0 |
|---|---|
分子式 |
C13H7ClOS |
分子量 |
246.71 g/mol |
IUPAC名 |
4-chlorothioxanthen-9-one |
InChI |
InChI=1S/C13H7ClOS/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
InChIキー |
SGSKTOKJZHJRCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
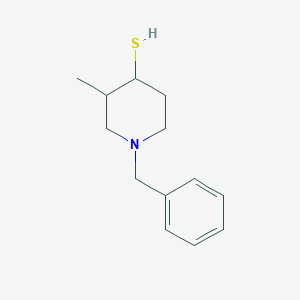
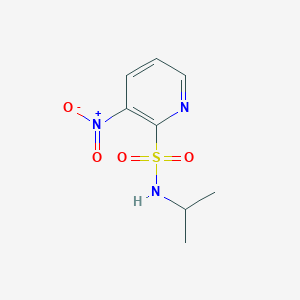




![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
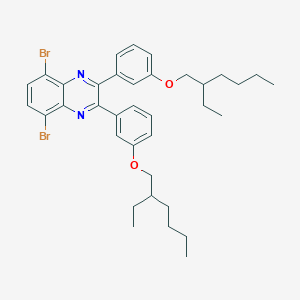
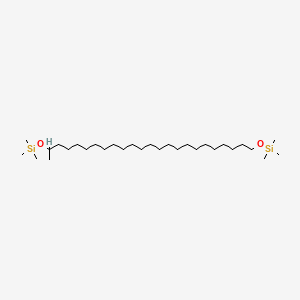
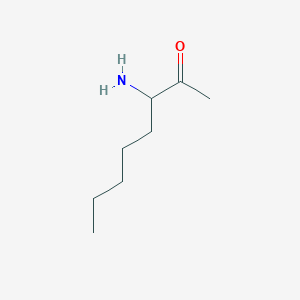
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
